2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide
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Overview
Description
The compound “2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR and IR. For a similar compound, the NMR data was reported as follows: 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH); 13 C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For a similar compound, the NMR data was reported as follows: 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH); 13 C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .
Scientific Research Applications
Antibacterial Applications
Researchers have synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to develop potent antibacterial agents. These efforts include the creation of derivatives that have shown significant antibacterial activity against various bacterial strains. The synthesis methods and the evaluation of antibacterial efficacy highlight the potential of these compounds as a basis for new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Antimicrobial Agents
Another study focused on the synthesis of novel sulfonamides with biologically active pyridine moieties. These compounds were evaluated for their anticancer activities against various cell lines and showcased promising results, suggesting their potential as anticancer and antimicrobial agents. The research also involved molecular docking studies to understand the interaction of these compounds with biological targets (Debbabi, Bashandy, Al‐Harbi, Aljuhani, & Al-Saidi, 2017).
CC-Chemokine Receptor 4 Antagonists
In the realm of immunology and inflammation, heteroarylpyrazole arylsulfonamides have been identified as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), a target of interest for its role in allergic reactions and possibly cancer. The study involved the synthesis and screening of a library of aryl 2,3-dichlorophenylsulfonamides, leading to the identification of compounds with excellent physicochemical properties for further development (Miah, Copley, O'Flynn, Percy, & Procopiou, 2014).
Mechanism of Action
- VEGFR-1 is a receptor tyrosine kinase involved in angiogenesis, cell proliferation, and vascular permeability .
- Cellular effects include reduced angiogenesis, tumor growth inhibition, and altered gene expression .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Details about metabolism remain unspecified. Not specified. No data provided. Not documented .
Result of Action
Action Environment
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c19-17-3-1-15(2-4-17)9-14-26(24,25)22-18-8-13-23(21-18)12-7-16-5-10-20-11-6-16/h1-6,8-11,13-14H,7,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFMSQMKUHGXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)NC2=NN(C=C2)CCC3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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